(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL is an organic compound that features a brominated furan ring attached to an amino alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL typically involves the bromination of a furan derivative followed by the introduction of an amino group and a hydroxyl group. One possible synthetic route could involve:
- Bromination of 2-furylmethanol to obtain 5-bromo-2-furylmethanol.
- Conversion of 5-bromo-2-furylmethanol to 5-bromo-2-furylmethanamine.
- Reduction of 5-bromo-2-furylmethanamine to this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: (3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-one.
Reduction: (3R)-3-Amino-3-(2-furyl)propan-1-OL.
Substitution: (3R)-3-Amino-3-(5-substituted(2-furyl))propan-1-OL.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL would depend on its specific application. In a biological context, it could interact with enzymes or receptors, affecting biochemical pathways. The bromine atom and amino alcohol moiety could play key roles in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-3-Amino-3-(2-furyl)propan-1-OL
- (3R)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL
- (3R)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL
Uniqueness
(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. This makes it distinct from other similar compounds with different substituents on the furan ring.
Eigenschaften
Molekularformel |
C7H10BrNO2 |
---|---|
Molekulargewicht |
220.06 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-bromofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNO2/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m1/s1 |
InChI-Schlüssel |
GTLGXLREIQUXBH-RXMQYKEDSA-N |
Isomerische SMILES |
C1=C(OC(=C1)Br)[C@@H](CCO)N |
Kanonische SMILES |
C1=C(OC(=C1)Br)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.